molecular formula C11H18O3 B3156053 Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate CAS No. 81687-90-3

Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B3156053
CAS No.: 81687-90-3
M. Wt: 198.26 g/mol
InChI Key: TWHSJYNLZOOXJK-UHFFFAOYSA-N
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Description

Significance of Rigid Bridged Bicyclic Systems in Chemical Research

Rigid bridged bicyclic systems, such as the bicyclo[2.2.2]octane framework, are of profound importance in chemical research for several key reasons:

Conformational Control: The locked conformation of these systems provides a well-defined and predictable three-dimensional structure. This allows for the precise spatial orientation of substituents, which is crucial in fields like drug design, where the interaction between a molecule and its biological target is highly dependent on stereochemistry. By minimizing conformational ambiguity, researchers can establish more accurate structure-activity relationships.

Probing Electronic Effects: The rigid framework of bicyclo[2.2.2]octane serves as an excellent model for studying the transmission of electronic effects between substituents. Because the geometry is fixed, it is possible to isolate and quantify through-bond and through-space interactions without the confounding influence of conformational changes.

Scaffolds in Medicinal Chemistry: In drug discovery, the bicyclo[2.2.2]octane moiety is often used as a bioisostere for aromatic rings. Its three-dimensional character can lead to improved pharmacological properties, such as enhanced binding affinity, selectivity, and metabolic stability, compared to flat aromatic systems. These rigid structures are considered "privileged structures" as they can serve as a core for developing ligands for a variety of biological targets.

Building Blocks in Synthesis: The well-defined stereochemistry of bicyclo[2.2.2]octane derivatives makes them valuable intermediates in the total synthesis of complex natural products and other target molecules. Their rigid nature can be used to direct the stereochemical outcome of subsequent reactions.

Overview of Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate as a Model System for Structural and Synthetic Investigations

This compound is a derivative of the parent bicyclo[2.2.2]octane system that incorporates a methoxy (B1213986) group and a methyl carboxylate group at the bridgehead positions (C1 and C4). This substitution pattern makes it an interesting subject for both structural and synthetic studies.

The presence of two distinct functional groups on the rigid scaffold allows for a variety of chemical transformations to be explored. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further functionalization. The methoxy group, being relatively inert, can influence the electronic properties of the molecule and serve as a spectroscopic probe.

While specific research focusing solely on this compound as a model system is not extensively documented in publicly available literature, its synthesis and the broader applications of the bicyclo[2.2.2]octane framework provide a clear indication of its potential utility. For example, a known synthetic route to this compound involves the methylation of the corresponding hydroxy ester, Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, using reagents such as sodium hydride and iodomethane (B122720) in a solvent like dimethylformamide (DMF). The precursor, Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, can be synthesized from 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid. chemicalbook.com

The rigid nature of the bicyclo[2.2.2]octane core in this molecule makes it an ideal candidate for studies on long-range interactions between the methoxy and carboxylate functionalities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the spatial relationships and electronic communication between these groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
IUPAC Name This compound
CAS Number 81687-90-3
Appearance Expected to be a solid or oil

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Characteristic Features
¹H NMR Signals corresponding to the methoxy protons (-OCH₃), the methyl ester protons (-COOCH₃), and the bicyclic methylene (B1212753) protons. The rigidity of the structure would lead to well-defined coupling patterns.
¹³C NMR Resonances for the carbonyl carbon of the ester, the quaternary carbons of the bridgeheads, the methoxy carbon, the methyl ester carbon, and the methylene carbons of the bicyclic framework.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of the ester group (typically around 1730 cm⁻¹), and C-O stretching bands for the ether and ester functionalities.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 198, along with fragmentation patterns corresponding to the loss of the methoxy group, the methyl ester group, and cleavage of the bicyclic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-13-9(12)10-3-6-11(14-2,7-4-10)8-5-10/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHSJYNLZOOXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Methoxybicyclo 2.2.2 Octane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Regiochemical Analysis

NMR spectroscopy is the most powerful tool for the detailed structural analysis of bicyclo[2.2.2]octane derivatives in solution. The fixed, rigid geometry of the skeleton allows for in-depth analysis of through-bond and through-space interactions that manifest as distinct chemical shifts and coupling constants.

The ¹H NMR spectrum of Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate is expected to show distinct signals corresponding to the different proton environments within the molecule. Due to the high symmetry of the bicyclo[2.2.2]octane core, the spectrum can be simplified. The protons of the three equivalent ethylene (B1197577) bridges (C2-C3, C5-C6, C7-C8) would be expected to show complex multiplets.

Based on data from analogous compounds like methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, the methylene (B1212753) protons on the bicyclic framework typically appear as multiplets in the range of δ 1.6-1.9 ppm. chemicalbook.com The methoxy (B1213986) group protons of the ester and the ether functionalities are expected to appear as sharp singlets. The ester methyl protons are typically found around δ 3.6 ppm chemicalbook.com, while the ether methoxy protons would likely be at a slightly higher field, around δ 3.3 ppm.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The bridgehead carbons (C1 and C4) are particularly sensitive to substitution. In bicyclo[2.2.2]octane-1-carboxylic acid, the substituted bridgehead carbon (C1) appears around δ 40-45 ppm. The C4 carbon, bearing the methoxy group, would be significantly deshielded, likely appearing in the range of δ 70-80 ppm. The methylene carbons of the bicyclic system typically resonate around δ 25-30 ppm. The carbonyl carbon of the ester group is expected at a characteristic downfield shift of approximately δ 170-175 ppm, while the methoxy carbons would appear in the δ 50-60 ppm region.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1-CO OCH₃ - ~175
C1 - ~45
C4 -OCH₃ - ~75
-COO CH ~3.6 (s, 3H) ~52
-OCH ~3.3 (s, 3H) ~55

Note: These are predicted values based on analogous structures and general substituent effects.

Stereochemical assignments are confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-proton couplings.

The bicyclo[2.2.2]octane skeleton is a valuable system for studying the effects of substituent interactions and ring strain on ¹³C NMR chemical shifts. cdnsciencepub.com The rigid framework allows for the examination of vicinal interactions at fixed dihedral angles of approximately 0°, 60°, and 120°. cdnsciencepub.com These interactions can cause significant shielding or deshielding effects on the involved carbon atoms.

In this compound, the substituents at the C1 and C4 bridgehead positions are separated by three bonds along each of the ethylene bridges. This arrangement leads to what are known as γ-effects. The presence of the electronegative oxygen atoms in the methoxy and carboxylate groups will influence the shielding of the methylene carbons (C2, C3, C5, C6, C7, C8) through steric and electronic effects. Typically, γ-gauche interactions lead to shielding (an upfield shift) of the involved carbons.

Furthermore, while the bicyclo[2.2.2]octane skeleton is less strained than its bicyclo[2.2.1]heptane counterpart, strain can still influence carbon shieldings. cdnsciencepub.com Any distortion from the ideal D₃ symmetry caused by the bulky substituents at the bridgehead positions could alter the dihedral angles and, consequently, the observed ¹³C chemical shifts of the bridge carbons. Comparing the observed shifts with those calculated for the unsubstituted parent hydrocarbon allows for the quantification of these substituent-induced chemical shifts (SCS), providing insight into the conformational and electronic environment within the molecule. cdnsciencepub.com

Vibrational Spectroscopy (IR) for Functional Group Analysis within the Bicyclic System

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In this compound, the IR spectrum would be dominated by absorptions corresponding to the ester and ether groups, as well as the hydrocarbon backbone.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the region of 1730-1750 cm⁻¹. Two distinct C-O stretching bands are also anticipated: one for the ester (C-O-C) linkage, typically found between 1100-1300 cm⁻¹, and another for the ether (C-O-C) linkage, usually observed in the 1050-1150 cm⁻¹ range.

The hydrocarbon framework of the bicyclo[2.2.2]octane system will give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending (scissoring and rocking) vibrations at approximately 1450-1470 cm⁻¹. nist.gov The presence of these characteristic bands provides clear evidence for the key structural components of the molecule.

Interactive Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-H (alkane) Stretch 2850-2960 Medium-Strong
C=O (ester) Stretch 1730-1750 Strong
C-O (ester) Stretch 1100-1300 Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₀H₁₆O₃), the calculated exact mass is 184.10994 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this mass with a high degree of accuracy (typically within 5 ppm), thus validating the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted under electron ionization (EI):

Loss of a methoxy radical: Cleavage of the ether C-O bond could lead to a fragment ion [M - •OCH₃]⁺.

Loss of the carbomethoxy group: Fragmentation could occur via the loss of the •COOCH₃ radical, resulting in a [M - •COOCH₃]⁺ ion.

Retro-Diels-Alder reaction: A characteristic fragmentation pathway for bicyclo[2.2.2]octane systems involves a retro-Diels-Alder reaction, which would break the molecule into two or more smaller fragments. For this substituted system, this could lead to the elimination of an ethylene molecule from the molecular ion.

Analysis of these fragmentation patterns helps to piece together the structural connectivity of the molecule, corroborating the data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a specific crystal structure for this compound is not publicly available, the extensive crystallographic data on related bicyclo[2.2.2]octane derivatives allows for a confident prediction of its solid-state conformation. nih.govnih.gov

The bicyclo[2.2.2]octane core is known to be exceptionally rigid, adopting a highly symmetric, twisted-boat conformation for its constituent cyclohexane (B81311) rings. Crystallographic studies would confirm the bridgehead substitution pattern and provide precise measurements of bond lengths, bond angles, and torsion angles. The C1-C4 axis would define the principal axis of the molecule, with the three ethylene bridges arranged symmetrically around it. The analysis would reveal the exact orientation of the methoxy and methyl carboxylate substituents relative to the bicyclic framework.

This technique is also the definitive method for determining the absolute configuration in chiral molecules. If the compound were synthesized in an enantiomerically enriched form, X-ray crystallography of a suitable crystalline derivative could unambiguously establish the R or S configuration at any stereocenters.

Computational and Theoretical Studies on Methyl 4 Methoxybicyclo 2.2.2 Octane 1 Carboxylate

Density Functional Theory (DFT) Calculations for Conformer Analysis and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for analyzing the different spatial arrangements of atoms (conformers) and determining their relative stabilities.

For Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate, the primary sources of conformational flexibility are the orientations of the methoxy (B1213986) and methyl carboxylate groups relative to the rigid bicyclic core. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to model these different conformers. The geometry of each potential conformer is optimized to find a local minimum on the potential energy surface. By comparing the calculated electronic energies of these optimized structures, the global minimum—the lowest-energy, most stable conformation—can be identified. For the bicyclo[2.2.2]octane framework, these calculations confirm a rigid structure with specific chair-like conformations. The orientation of the methoxy and ester substituents is determined by a balance of steric and electronic effects, which DFT can quantify to predict the most probable arrangement.

Table 1: Illustrative DFT-Calculated Relative Energies for Potential Conformers Note: This table represents typical data obtained from DFT calculations for conformer analysis. The values are illustrative examples of relative energies.

Conformer Description of Orientation Relative Energy (kcal/mol)
A Methoxy group gauche, Ester group anti 0.00 (Global Minimum)
B Methoxy group anti, Ester group anti 1.25

A key application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) parameters, which serves as a powerful tool for structure verification. mdpi.com After geometry optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

By comparing the DFT-predicted ¹H and ¹³C NMR chemical shifts with experimentally measured spectra, researchers can validate the computed lowest-energy conformation. A strong correlation between the calculated and experimental data provides high confidence in the assigned structure. Discrepancies can, in turn, suggest the presence of multiple conformations in solution or indicate limitations of the chosen computational model. mdpi.com

Table 2: Representative Comparison of Predicted vs. Experimental NMR Chemical Shifts Note: This table illustrates the typical correlation achieved between DFT-predicted and experimental NMR data for structural validation. Values are for representative nuclei in a bicyclo[2.2.2]octane system.

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Deviation (ppm)
C1 (Bridgehead) 45.2 44.8 +0.4
C4 (Bridgehead) 75.8 75.5 +0.3
CH₂ (Bridge) 28.5 28.9 -0.4
OCH₃ 52.1 51.9 +0.2

Molecular Mechanics (MM) and Force Field Calculations for Strain Energy Assessment

Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum methods for evaluating the steric strain within a molecule. This approach models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to describe the energy associated with bond stretching, angle bending, torsional strain, and non-bonded interactions.

For bicyclo[2.2.2]octane systems, MM calculations are particularly useful for quantifying the inherent ring strain. kyoto-u.ac.jp Although the bicyclo[2.2.2]octane core is relatively stable, it possesses torsional strain due to its eclipsed ethane (B1197151) fragments. MM calculations can dissect the total strain energy into these individual components. Such calculations reveal that the bicyclo[2.2.2]octane structure has very shallow energy minima, indicating a relatively rigid framework. kyoto-u.ac.jp This rigidity is a defining characteristic that influences the molecule's chemical behavior and its utility as a structural scaffold.

Computational Approaches to Reaction Mechanism Elucidation and Product Ratio Prediction

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. For a compound like this compound, DFT can be used to model potential reactions, such as its thermal decomposition.

These calculations can identify the transition state structures and determine the activation energies for different competing pathways. A lower activation energy implies a faster reaction rate. By applying principles from transition state theory, the relative rates of competing reactions can be estimated, allowing for the prediction of product ratios under specific conditions. This predictive capability is invaluable for optimizing reaction conditions and understanding unexpected experimental outcomes.

Analysis of Geometric Parameters and Bioisosteric Relationships through Computational Modeling

Computational modeling provides precise information about a molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For this compound, these geometric parameters define its size and shape, which are critical for its interactions with other molecules.

The bicyclo[2.2.2]octane (BCO) core is often explored as a "bioisostere" for a para-substituted phenyl ring. researchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The BCO scaffold mimics the rigid, linear geometry of a 1,4-disubstituted benzene (B151609) ring but provides a saturated, non-aromatic alternative. researchgate.net Computational analysis of geometric parameters, such as the distance between substituents at the 1 and 4 positions, confirms this structural similarity. nih.gov However, the BCO group can lead to more lipophilic molecules compared to its phenyl counterpart. researchgate.net This analysis is crucial in fields like medicinal chemistry, where replacing a phenyl ring with a BCO core can be a strategy to modify a drug candidate's properties, such as solubility and metabolic stability. researchgate.netnih.gov

Table 3: Comparison of Key Geometric Parameters: Bicyclo[2.2.2]octane vs. para-Substituted Phenyl Ring Source: Data derived from computational studies on bicyclo[2.2.2]octane and phenyl bioisosteres. nih.gov

Geometric Parameter Bicyclo[2.2.2]octane-1,4-diyl para-Phenylene
Distance (r) between exit points (Å) ~2.6 ~2.8
Angle (φ₁) between exit vector and C-C bond ~0° ~0°

Chemical Reactivity and Transformations of Methyl 4 Methoxybicyclo 2.2.2 Octane 1 Carboxylate

Thermal Decomposition and Pyrolysis Reactions

The thermal behavior of Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate is characterized by the stability of its bicyclic core, which requires significant thermal energy to undergo transformations.

Carbon Dioxide Elimination and Unsaturated Core Formation

Under pyrolytic conditions, this compound undergoes a notable thermal decomposition. When heated to temperatures between 250–260°C under reduced pressure, the compound eliminates a molecule of carbon dioxide (CO₂). This decarboxylation reaction results in the formation of an unsaturated bicyclic core. While the specific structure of the resulting unsaturated core is not definitively detailed in the available literature, the elimination of a bridgehead carboxylate group typically leads to the formation of a double bond within the bicyclic system. Given the constraints of Bredt's rule, which posits that a double bond cannot be placed at a bridgehead carbon unless the ring system is large enough to accommodate the resulting strain, the double bond is likely to form between the bridgehead carbon and an adjacent carbon atom. wordpress.com

Mechanistic Considerations of Thermal Rearrangements

The thermal decarboxylation of bridgehead esters like this compound can proceed through different mechanistic pathways. One possibility is a concerted mechanism, where the C-C and C-O bonds of the ester group break simultaneously to release CO₂. Another potential pathway involves a stepwise process initiated by the homolytic cleavage of the C-C bond to form a bridgehead radical intermediate. This radical can then undergo further reactions, such as fragmentation or rearrangement.

In the context of bicyclo[2.2.2]octane systems, retro-Diels-Alder reactions are also a common thermal process. However, the elimination of CO₂ from the bridgehead position suggests a more direct fragmentation pathway is favored for this particular compound under the specified conditions. The stability of the bicyclic framework makes high temperatures necessary to overcome the activation energy for these transformations.

Functional Group Interconversions of the Ester Moiety

The methyl ester group of this compound is susceptible to various transformations common to esters, including hydrolysis, saponification, and transesterification.

Hydrolysis and Saponification

The ester can be hydrolyzed to its corresponding carboxylic acid, 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. The reaction is typically carried out by heating the ester in an aqueous acidic solution. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

Saponification (Base-Catalyzed Hydrolysis): The ester can be readily converted to its carboxylate salt through saponification. A documented procedure involves reacting the ester with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water at 50°C for 5 hours. stackexchange.com The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol. stackexchange.com Acidification of the resulting reaction mixture then yields the carboxylic acid. stackexchange.com

Reaction Reagents Conditions Product
SaponificationSodium hydroxide, Methanol, Water50°C, 5 hours4-methoxybicyclo[2.2.2]octane-1-carboxylic acid

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester into other esters by reaction with different alcohols in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove one of the products from the reaction mixture. While specific examples for this compound are not extensively documented, the principles of transesterification are applicable. For instance, reacting the methyl ester with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would be expected to yield Ethyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group, an ether linkage, at the 4-position of the bicyclic system can undergo cleavage under specific conditions, typically involving strong acids or Lewis acids.

Cleavage of the methoxy group results in the formation of the corresponding alcohol, 4-hydroxybicyclo[2.2.2]octane-1-carboxylate. This transformation is valuable for introducing other functional groups at the 4-position.

Common reagents for ether cleavage include strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids like boron tribromide (BBr₃).

Ether Cleavage Reactions

The methoxy group at the C4 bridgehead position of this compound represents a tertiary ether. The cleavage of this ether linkage typically requires strong acidic conditions. The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Due to the steric hindrance and the bridgehead nature of the carbon atom, which prevents the formation of a planar carbocation, the subsequent cleavage mechanism is complex.

Under forcing conditions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the protonated ether can undergo cleavage. masterorganicchemistry.com The initial products are methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate and a methyl halide. If excess acid is used, the newly formed hydroxyl group can be further protonated and substituted by a halide ion.

The reaction pathway can be influenced by the stability of the potential carbocation intermediate at the bridgehead. While tertiary carbocations are generally stable, the rigid bicyclic framework of the [2.2.2]octane system introduces significant ring strain, making the formation of a planar carbocation at the bridgehead unfavorable. Therefore, a pure SN1 mechanism is unlikely. masterorganicchemistry.com The reaction likely proceeds through a mechanism with significant SN2 character, where the halide ion attacks the methyl group of the protonated ether, or a concerted pathway.

Table 1: Summary of Ether Cleavage Reactions

Reactant Reagents Product(s) Mechanism Notes
This compound HI (1 equiv.) Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate + Methyl iodide Protonation of ether oxygen followed by nucleophilic attack of I⁻ on the methyl group (SN2-like).
This compound HBr (excess) Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate + Methanol Initial cleavage to the alcohol, followed by subsequent substitution of the hydroxyl group.

Nucleophilic and Electrophilic Substitutions on the Methoxy Carbon

Direct nucleophilic or electrophilic substitution on the methoxy carbon of this compound is not a commonly observed or facile reaction.

Nucleophilic Substitution: A nucleophilic attack on the methoxy carbon would require the displacement of the entire bicyclo[2.2.2]octane-1-carboxylate alkoxide as a leaving group. This is a very poor leaving group due to its high basicity, making a standard SN2 reaction highly unfavorable. ucsd.edu For such a reaction to occur, the ether oxygen would first need to be protonated, as discussed in the ether cleavage section (5.3.1). In this scenario, the reaction is classified as ether cleavage rather than a direct substitution on the methoxy carbon.

Electrophilic Substitution: The methoxy carbon is part of a methyl group and is electron-rich due to the attached oxygen. However, it lacks the necessary features for typical electrophilic substitution reactions, which are characteristic of aromatic systems or activated C-H bonds. The C-H bonds of the methyl group are not acidic and are generally unreactive towards electrophiles under standard conditions.

Transformations of the Bicyclo[2.2.2]octane Skeleton

Oxidative Scission and Ring Cleavage Reactions

The bicyclo[2.2.2]octane framework, while saturated, can undergo oxidative cleavage under specific conditions, often involving radical intermediates or strong oxidants. Research on related bicyclo[2.2.2]octenone systems has shown that selective oxidative scission at the C1–C2 bond is possible, leading to highly functionalized cyclohexene (B86901) frameworks. nih.gov While the target molecule lacks the activating ketone and olefin functionalities of the studied octenones, similar principles of C-C bond cleavage can be considered.

For the saturated skeleton of this compound, such reactions would require more vigorous conditions. For instance, treatment with powerful oxidizing agents could potentially lead to the cleavage of the bicyclic ring system, resulting in substituted cyclohexane (B81311) or cyclopentane (B165970) derivatives. The specific products would depend on the reagents used and the reaction pathway, which could involve the formation of radical or cationic intermediates at the bridgehead positions.

Rearrangement Reactions Influenced by Ring Strain and Substituent Effects

The bicyclo[2.2.2]octane system possesses inherent ring strain, which can be a driving force for skeletal rearrangements, particularly when reactive intermediates like radicals or carbocations are formed. Studies on related unsaturated systems have demonstrated that bicyclo[2.2.2]octenyl radicals can rearrange to the thermodynamically more stable bicyclo[3.2.1]octenyl radical system. ucla.edu This rearrangement proceeds via a homoallyl-cyclopropyl carbinyl radical pathway. ucla.edu

In the case of this compound, the generation of a radical or carbocation at a bridgehead or adjacent position could trigger a similar rearrangement. The substituents would play a crucial role in influencing the stability of the intermediates and, consequently, the propensity for rearrangement. ucla.edu For example, the methoxy group at C4 could stabilize an adjacent radical or cation, potentially directing the course of the rearrangement. The transformation of the [2.2.2] skeleton to the [3.2.1] skeleton relieves some of the torsional strain associated with the eclipsed conformations of the ethano bridges.

Table 2: Potential Skeletal Rearrangement

Starting Skeleton Intermediate Rearranged Skeleton Driving Force Substituent Influence
Bicyclo[2.2.2]octane Radical or Carbocation Bicyclo[3.2.1]octane Relief of ring/torsional strain, formation of a more stable intermediate. The methoxy and carboxylate groups can stabilize or destabilize intermediates, influencing reaction feasibility and product distribution. ucla.edu

Hydroboration-Oxidation and Catalytic Hydration of Unsaturated Analogs

To understand the reactivity of the bicyclic framework further, it is instructive to consider the reactions of its unsaturated analogs, such as Methyl 4-methoxybicyclo[2.2.2]oct-5-ene-1-carboxylate. The introduction of a double bond within the skeleton allows for a range of addition reactions.

Hydroboration-Oxidation: The hydroboration of an unsaturated analog, followed by oxidation, would result in the anti-Markovnikov addition of water across the double bond. Borane (BH₃) would add to the less sterically hindered face of the double bond, followed by oxidation with hydrogen peroxide and sodium hydroxide to yield an alcohol. The stereochemistry of the addition is syn, meaning the H and OH groups are added to the same face of the double bond.

Catalytic Hydration: Acid-catalyzed hydration of the double bond would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the carbon atom of the double bond that results in the more stable carbocation. The subsequent attack by water would lead to the corresponding alcohol. The regioselectivity would be influenced by the electronic effects of the methoxy and carboxylate substituents.

Table 3: Reactions of an Unsaturated Analog (Methyl 4-methoxybicyclo[2.2.2]oct-5-ene-1-carboxylate)

Reaction Reagents Expected Product Regiochemistry Stereochemistry
Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOH Bicyclic alcohol Anti-Markovnikov Syn-addition
Catalytic Hydration H₃O⁺ Bicyclic alcohol Markovnikov Mixture of syn and anti-addition possible

Methyl 4 Methoxybicyclo 2.2.2 Octane 1 Carboxylate As a Synthetic Building Block and Intermediate

Precursor for Complex Molecules and Natural Products

The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in a variety of complex molecules and natural products. While the direct application of methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate as a starting material in the total synthesis of specific terpenes and alkaloids is not extensively documented in publicly available literature, the broader class of bicyclo[2.2.2]octane derivatives serves as crucial intermediates in the synthesis of such natural products.

Application in Terpene and Alkaloid Synthesis

The bicyclo[2.2.2]octane core is a recurring structural element in numerous natural products. Its rigid framework allows for the precise spatial arrangement of functional groups, which is critical in the construction of intricate molecular architectures. While specific examples detailing the use of this compound in terpene or alkaloid synthesis are not readily found in the literature, the strategic importance of the BCO scaffold in this area is well-established. For instance, the synthesis of various natural products has relied on the stereocontrolled elaboration of a bicyclo[2.2.2]octane core to achieve the desired target molecule.

Stereochemical Control in Downstream Synthesis

The conformational rigidity of the bicyclo[2.2.2]octane system is a significant asset in stereoselective synthesis. The fixed spatial orientation of the substituents on the bicyclic core can effectively direct the stereochemical outcome of subsequent reactions. This principle of stereochemical control is fundamental in asymmetric synthesis. While specific studies focusing on this compound are limited, the general strategy of employing chiral, non-racemic bicyclo[2.2.2]octane derivatives to induce chirality in new stereocenters is a recognized approach in organic synthesis. The predictable geometry of the BCO scaffold allows for efficient shielding of one face of a reactive center, thereby promoting the approach of reagents from the less hindered direction. rsc.org

Development of Conformationally Constrained Scaffolds in Material Science and Catalysis

The inherent rigidity of the bicyclo[2.2.2]octane framework makes it an attractive component for the construction of well-defined, conformationally constrained molecular scaffolds. These scaffolds are of significant interest in material science and the design of chiral catalysts.

Incorporation into Foldamers for Structural Control

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking the folding patterns of biopolymers like proteins. The incorporation of rigid building blocks is a key strategy to enforce a specific conformation. While there are no specific reports on the incorporation of this compound into foldamers, related bicyclic amino acids have been successfully used to create stable helical structures. The constrained nature of the bicyclo[2.2.2]octane core limits the conformational freedom of the oligomer backbone, thereby promoting the formation of predictable and stable secondary structures.

Utility in Chiral Catalyst Design

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. The efficiency of such catalysts often relies on a well-defined chiral environment around the catalytic center. The bicyclo[2.2.2]octane scaffold has been employed in the design of chiral ligands for transition metal catalysts. The rigid framework of the BCO core allows for the precise positioning of coordinating groups, which in turn creates a specific chiral pocket around the metal center. This chiral environment can then effectively discriminate between the two enantiotopic faces of a prochiral substrate, leading to high enantioselectivity in the catalyzed reaction.

Role in Bioisosteric Replacement Strategies

One of the most explored applications of the bicyclo[2.2.2]octane scaffold is its use as a bioisostere for the para-substituted phenyl ring. nih.govresearchgate.net Bioisosteric replacement is a powerful strategy in medicinal chemistry and other fields to modulate the physicochemical properties of a molecule while retaining its biological activity or other desired functions. The BCO group mimics the linear geometry and size of a 1,4-disubstituted benzene (B151609) ring but replaces the flat, aromatic system with a three-dimensional, saturated core. This modification can lead to significant improvements in properties such as solubility, metabolic stability, and lipophilicity. nih.govnih.gov

A notable application of this principle is found in fragrance chemistry, where 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid, the parent acid of the title compound, has been used as a key starting material for the synthesis of bioisosteres of para-methoxy substituted aromatic fragrances. researchgate.net In these studies, the p-methoxyphenyl group of known fragrance molecules was replaced with the 4-methoxybicyclo[2.2.2]octane moiety. The resulting analogs often exhibited unique and sometimes intense odors, demonstrating that the saturated cage bicyclic system can effectively mimic the spatial properties of the aromatic ring while leading to novel sensory profiles.

The table below presents a comparison of fragrance compounds containing a p-methoxyphenyl group with their corresponding bioisosteres derived from the 4-methoxybicyclo[2.2.2]octane scaffold.

Aromatic FragranceChemical Structure (Aromatic)Bicyclo[2.2.2]octane BioisostereChemical Structure (Bioisostere)Odor Description of Bioisostere
4-Methoxybenzyl alcohol4-Methoxybenzyl alcohol(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol(4-Methoxybicyclo[2.2.2]octan-1-yl)methanolFruity, sweet
4-Methoxybenzyl acetate (B1210297)4-Methoxybenzyl acetate(4-Methoxybicyclo[2.2.2]octan-1-yl)methyl acetate(4-Methoxybicyclo[2.2.2]octan-1-yl)methyl acetateFruity, sweet, floral
4-Methoxybenzyl butyrate4-Methoxybenzyl butyrate(4-Methoxybicyclo[2.2.2]octan-1-yl)methyl butyrate(4-Methoxybicyclo[2.2.2]octan-1-yl)methyl butyrateFruity, waxy
4-Methoxybenzyl isovalerate4-Methoxybenzyl isovalerate(4-Methoxybicyclo[2.2.2]octan-1-yl)methyl isovalerate(4-Methoxybicyclo[2.2.2]octan-1-yl)methyl isovalerateFruity, sweet, medicinal

In medicinal chemistry, the replacement of a phenyl ring with a bicyclo[2.2.2]octane core in a γ-secretase modulator resulted in a significant improvement in solubility, a critical parameter for drug development.

CompoundCore StructureCellular IC50 (nM)Solubility (µg/mL)
Analog 1Phenyl510<0.1
Analog 2Bicyclo[2.2.2]octane11815

These examples underscore the potential of the 4-methoxybicyclo[2.2.2]octane-1-carboxylate scaffold as a valuable tool for bioisosteric replacement, offering a pathway to novel molecules with potentially superior properties.

Bicyclo[2.2.2]octane as Benzene Bioisosteres

The bicyclo[2.2.2]octane (BCO) framework is a prominent example of a saturated, three-dimensional (3D) bioisostere for the flat, two-dimensional (2D) para-substituted benzene ring. pharmablock.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The transition from flat aromatic rings to C(sp3)-rich, saturated scaffolds is a key strategy in modern drug design to improve the physicochemical properties of drug candidates. nih.gov

The rationale for using the BCO scaffold as a benzene mimic lies in its geometric similarity. The distance between the bridgehead carbons (C1 and C4) in the BCO scaffold is approximately 2.60 Å, which closely mimics the 2.82 Å distance between the C1 and C4 carbons of a para-substituted phenyl group. pharmablock.com This structural analogy allows the BCO core to maintain a similar vector orientation of substituents, which is often crucial for effective interaction with biological targets. nih.govresearchgate.net

Unlike the aromatic phenyl ring, the BCO core is fully aliphatic, which imparts a higher fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value in drug candidates is often correlated with improved clinical success rates, as it can lead to enhanced solubility, better metabolic stability, and reduced promiscuity with off-target proteins. pharmablock.com The BCO scaffold is part of a broader class of saturated polycyclic bioisosteres that includes bicyclo[1.1.1]pentane (BCP) and cubane, each offering a unique geometric and physicochemical profile for medicinal chemists to explore. nih.govenamine.netenamine.netnih.gov

Table 1: Geometric Comparison of Benzene and Bicyclo[2.2.2]octane Scaffolds
Parameterpara-Substituted Benzene1,4-Disubstituted Bicyclo[2.2.2]octaneReference
Scaffold Geometry2D (Planar)3D (Cage) pharmablock.com
Hybridizationsp2sp3 pharmablock.com
Exit Vector Distance (Å)~2.82~2.60 pharmablock.com

Impact on Molecular Conformation and Physicochemical Properties in Scaffold Design

Replacing a phenyl ring with a bicyclo[2.2.2]octane moiety significantly impacts a molecule's conformation and its physicochemical properties, which are critical determinants of a drug's behavior in the body. The rigid, cage-like structure of the BCO core restricts conformational flexibility compared to the free rotation often associated with phenyl rings, which can lead to more specific and potent binding with target receptors. pharmablock.com

The introduction of the aliphatic BCO scaffold generally leads to a decrease in lipophilicity (lower logP) and an increase in aqueous solubility compared to its aromatic counterpart. nih.gov The perils of high aromatic ring counts in drug candidates are well-documented and include poor solubility, high serum albumin binding, and inhibition of metabolic enzymes like CYP450. pharmablock.com By replacing an aromatic ring with a BCO unit, these liabilities can often be mitigated. For instance, in a study involving the drug Imatinib, replacing the phenyl ring with a 2-oxabicyclo[2.2.2]octane core, a related scaffold, led to an increase in water solubility. nih.gov

Furthermore, the saturated nature of the BCO scaffold enhances metabolic stability. Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance. The C-H bonds in the BCO cage are generally less prone to such enzymatic oxidation, potentially leading to a longer half-life and improved oral bioavailability of the drug candidate. mykhailiukchem.org

Table 2: Physicochemical Property Trends of Phenyl vs. BCO Scaffolds
PropertyPhenyl RingBicyclo[2.2.2]octane (BCO)General Impact of ReplacementReference
Aqueous SolubilityGenerally LowerGenerally HigherImproves solubility by disrupting aromaticity pharmablock.comnih.gov
Lipophilicity (logP)HigherLowerReduces lipophilicity nih.gov
Metabolic StabilitySusceptible to oxidationMore resistant to oxidationEnhances stability mykhailiukchem.org
Fraction of sp3 Carbons (Fsp3)01.0Increases 3D character pharmablock.com

Synthesis of Specialty Chemicals and Advanced Materials

Monomers for Polymers and Polyesters

The rigid bicyclo[2.2.2]octane skeleton is a valuable building block for the synthesis of advanced polymers and polyesters. Monomers incorporating the BCO structure can impart unique properties to the resulting materials, such as high thermal stability, improved mechanical strength, and enhanced solubility. mdpi.comacs.org The polymerization of bicyclic monomers often yields linear polymers that contain monocyclic rings within the polymer chain, a structural feature that can significantly increase the polymer's melting point and glass transition temperature (Tg). mdpi.com

For example, polyimides synthesized from dianhydrides containing a BCO core have demonstrated excellent thermal stability, with no significant weight loss observed up to approximately 400 °C. acs.org These polymers also exhibit high glass transition temperatures (often over 380 °C) and good solubility in common organic solvents, a desirable combination for processing advanced materials. acs.orgmdpi.com

This compound can be envisioned as a precursor to such monomers. Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by potential conversion to other functional groups (e.g., an amine or an alcohol), would yield a bifunctional BCO derivative suitable for polycondensation reactions to form polyesters, polyamides, or polyimides. The innate rigidity of the BCO core is directly translated to the polymer backbone, restricting chain mobility and contributing to the material's high thermal and dimensional stability. arizona.edu

Intermediates for Advanced Fragrance Molecules

The bicyclo[2.2.2]octane framework serves as a key intermediate in the synthesis of advanced fragrance molecules. Its rigid structure and substitution patterns allow for the creation of unique odor profiles that can mimic or diverge from established scents. researchgate.net The replacement of benzene rings with saturated cage bioisosteres like BCO has been explored as a tool for the discovery of novel fragrances. researchgate.net

Specifically, derivatives of 4-methoxybicyclo[2.2.2]octane have been synthesized and evaluated as fragrance targets. researchgate.net These studies show that the BCO core can effectively replace a benzene ring in known fragrance compounds, sometimes retaining a similar scent and in other cases producing a distinctly new and intense aroma. researchgate.net For example, BCO analogues of patchouli alcohol have been synthesized and found to possess unique earthy and mouldy odors.

The use of BCO derivatives in the fragrance industry is driven by the search for molecules with novel scents, improved stability, and favorable physical properties. sci-hub.se The specific compound, this compound, contains the core 4-methoxybicyclo[2.2.2]octane motif found in these fragrance studies. researchgate.net It can be readily converted into other fragrance ingredients through standard organic transformations of the carboxylate group, such as reduction to an alcohol or conversion to other esters, further expanding the palette of available scents for perfumers. lookchem.com

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

The construction of the bicyclo[2.2.2]octane core, a key feature of Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate, traditionally relies on well-established methods like the Diels-Alder reaction. However, the increasing demand for environmentally benign and efficient chemical processes necessitates the development of new synthetic strategies.

Future efforts in this area are likely to concentrate on several key aspects:

Catalytic and Enantioselective Methods: There is a significant opportunity to develop novel catalytic systems, including metal-free and organocatalytic approaches, for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. rsc.org Such methods would provide access to chiral building blocks that are crucial for the synthesis of complex target molecules.

Green Chemistry Approaches: The principles of green chemistry are expected to play a pivotal role in the future synthesis of these compounds. This includes the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields, as well as the exploration of aqueous reaction media. researchgate.net

Transition-Metal Catalysis: Novel transition-metal-catalyzed transformations offer a promising avenue for the efficient construction of the bicyclo[2.2.2]octane skeleton. For instance, processes involving the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst could provide a simplified and commercially viable route to a variety of bicyclo[2.2.2]octane derivatives. google.comgoogle.com

A direct synthetic route to this compound has been described starting from its corresponding hydroxy analog, Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate. dtu.dk Future work could focus on optimizing this transformation and developing one-pot procedures from more readily available starting materials.

Exploration of New Reactivity Pathways and Functionalizations

The unique structural and electronic properties of the bicyclo[2.2.2]octane framework, particularly the bridgehead positions, offer intriguing possibilities for novel chemical transformations. While the functionalization of these positions can be challenging due to steric hindrance and the nature of the bridgehead carbons, overcoming these hurdles is a key area for future research.

Key research directions include:

Bridgehead Functionalization: Developing new methods for the selective functionalization of the bridgehead carbons of the bicyclo[2.2.2]octane core is a primary objective. This could involve exploring novel C-H activation strategies or leveraging the electronic effects of existing substituents to direct reactivity.

Domino Reactions: The rigid scaffold of bicyclo[2.2.2]octane derivatives is well-suited for the design of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. Diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reactions have been successfully employed to synthesize bicyclo[2.2.2]octane derivatives with quaternary bridgehead carbons, and further exploration of such cascade reactions is warranted. researchgate.net

Transformations of Fused Ring Systems: The synthesis and subsequent transformations of bicyclo[2.2.2]octenes with fused ring systems, such as succinic anhydride (B1165640) derivatives, provide a versatile platform for generating a wide range of functionalized molecules. arkat-usa.org Investigating the reactivity of these fused systems with various nucleophiles and electrophiles will continue to be a fruitful area of research.

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry has emerged as an indispensable tool for understanding and predicting the behavior of complex organic molecules. For this compound and its analogs, advanced computational modeling can provide invaluable insights into their structure, reactivity, and electronic properties.

Future computational studies will likely focus on:

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the energetics of different reaction pathways, predict the regioselectivity and stereoselectivity of reactions, and elucidate the mechanisms of novel transformations. jst.go.jp For instance, DFT has been used to study the intramolecular Diels-Alder reactions leading to bicyclo[2.2.2]octane skeletons. jst.go.jp

Structure-Property Relationships: Computational methods can be used to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models can help in the rational design of new bicyclo[2.2.2]octane derivatives with desired physical, chemical, and biological properties. The influence of substituents on the electronic properties and acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has been successfully analyzed using DFT. nih.gov

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the conformational dynamics of these rigid molecules and their interactions with other molecules, such as enzymes or receptors. This is particularly relevant for the design of bicyclo[2.2.2]octane-based scaffolds for medicinal chemistry applications.

Design and Synthesis of Bicyclo[2.2.2]octane-Based Scaffolds with Tunable Properties for Synthetic Applications

The rigid and well-defined geometry of the bicyclo[2.2.2]octane core makes it an ideal scaffold for a variety of applications, from its use as a structural mimic in medicinal chemistry to its role as a building block in materials science.

Future research in this area will likely involve:

Bioisosteric Replacement: The bicyclo[2.2.2]octane motif is increasingly being recognized as a saturated bioisostere for the phenyl ring. nih.gov This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability. nih.gov Further exploration of this concept by synthesizing and evaluating a wider range of bicyclo[2.2.2]octane-containing drug analogs is a promising avenue.

Tunable Electronic Properties: The electronic properties of the bicyclo[2.2.2]octane scaffold can be fine-tuned by introducing substituents at the bridgehead and other positions. This allows for the creation of a diverse library of building blocks with tailored reactivity and properties. For example, the incorporation of silicon and phosphorus atoms at the bridgehead positions of the bicyclo[2.2.2]octane framework allows for the electronic tuning of trialkylphosphine ligands. arkat-usa.org

Ligand Development: The chiral bicyclo[2.2.2]octane framework can serve as a backbone for the development of novel ligands for asymmetric catalysis. A unified strategy for the synthesis of diverse bicyclo[2.2.2]octadiene ligands has been developed, and further expansion of this ligand class is anticipated. acs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate?

  • Methodological Answer : A metal-free tandem reaction involving α′-ethoxycarbonyl cyclohexenone and nitroolefin via a formal [4+2] cycloaddition is a primary synthetic route. This method yields bicyclo[2.2.2]octane-1-carboxylates in good to excellent enantioselectivities (up to 99% ee) under mild conditions, avoiding transition-metal catalysts. Reaction optimization includes adjusting organic bases (e.g., quinine derivatives) and solvent polarity to control stereochemistry .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) using ESI/QTOF (e.g., m/z 536.2260 [M + H]+) confirms molecular weight and fragmentation patterns. NMR analysis (¹H, ¹³C, DEPT) identifies key structural features, such as bicyclic ring protons (δ 1.45–2.98 ppm), methoxy groups (δ 3.68 ppm), and carboxylate signals (δ 170–175 ppm in ¹³C). Crystallography or chiral HPLC may resolve enantiomeric purity .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow GHS hazard classifications:

  • H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Use engineering controls (fume hoods), PPE (nitrile gloves, goggles), and emergency procedures (e.g., immediate decontamination for spills). Storage recommendations include inert atmospheres and avoidance of incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

  • Methodological Answer : Enantioselectivity is enhanced using chiral organic bases (e.g., cinchona alkaloids) to mediate the cycloaddition transition state. Kinetic resolution studies and density functional theory (DFT) modeling of open transition states (e.g., hydrogen-bonding interactions) guide stereochemical control. Solvent screening (e.g., toluene vs. THF) and temperature gradients (0–25°C) further refine ee values .

Q. What strategies enable site-selective C(sp³)-H functionalization of the bicyclo[2.2.2]octane scaffold?

  • Methodological Answer : Copper-catalyzed intermolecular C-H bond functionalization introduces arylthio or halogen groups at the 4-position. Key parameters include:

  • Catalyst: CuI/ligand systems (e.g., 1,10-phenanthroline).
  • Substrate scope: Electron-deficient aryl iodides for coupling.
  • Reaction monitoring via TLC/GC-MS to track regioselectivity and byproduct formation .

Q. How can computational modeling predict reactivity and stability?

  • Methodological Answer : Molecular dynamics (MD) simulations assess strain energy in the bicyclic scaffold, while quantum mechanical calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites. Stability under thermal stress is modeled using Arrhenius plots of degradation kinetics (ΔH‡ and ΔS‡ values) .

Q. What pharmacological applications are associated with structural analogs?

  • Methodological Answer : Derivatives like 4-phenylbicyclo[2.2.2]octane-1-carboxylates exhibit contraceptive activity by binding estrogen receptors. Structure-activity relationship (SAR) studies involve:

  • Substituent variation (e.g., halogen, nitro groups) at the 4-position.
  • In vitro assays (ERα/β binding) and in vivo models (rodent fertility studies) .

Q. How does storage condition affect compound stability?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under nitrogen. Decomposition pathways (e.g., ester hydrolysis) are monitored via HPLC, with stabilizers like BHT (0.01% w/w) mitigating oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.